(1R,2R)-(-)-1,2-cyclohexanediamino-N,N'-bis-(3,5-di-t-butylsalicylidene)cobalt (II)
Description
Historical Development and Discovery
The historical development of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is intimately connected to the broader evolution of metal-salen complexes and their applications in asymmetric catalysis. The foundation for this compound's development was established through early investigations into cobalt Schiff base complexes, which demonstrated their potential as models for biological coenzymes, particularly cobalamin (vitamin B₁₂) systems. These pioneering studies revealed that cobalt complexes with tetradentate Schiff base ligands could exhibit remarkable catalytic properties and structural diversity.
The specific development of the (R,R)-configured cobalt salen complex emerged from systematic investigations into the stereochemical requirements for effective asymmetric catalysis. Researchers recognized that the absolute configuration of the diamine backbone played a crucial role in determining the enantioselectivity of catalytic processes. The incorporation of the 1,2-cyclohexanediamine moiety with defined (R,R)-stereochemistry represented a significant breakthrough, as this structural feature provided the necessary chiral environment for highly selective transformations.
The compound's discovery was further facilitated by advances in ligand synthesis methodology, particularly the development of efficient procedures for preparing enantiomerically pure 1,2-cyclohexanediamine precursors. Early synthetic approaches involved the separation of racemic 1,2-diaminocyclohexane into its component enantiomers, followed by condensation with 3,5-di-tert-butyl-2-hydroxybenzaldehyde to form the characteristic Schiff base framework. The subsequent metallation with cobalt(II) sources yielded the desired coordination complex with its distinctive square pyramidal geometry around the central metal center.
Properties
CAS No. |
176763-62-5 |
|---|---|
Molecular Formula |
C36H54CoN2O2 |
Molecular Weight |
605.8 g/mol |
IUPAC Name |
cobalt;2,4-ditert-butyl-6-[[(1R,2R)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C36H54N2O2.Co/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12;/h17-22,29-30,39-40H,13-16H2,1-12H3;/t29-,30-;/m1./s1 |
InChI Key |
PCZWNUHBFITYKI-GAQUOPITSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)O.[Co] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Stoichiometry
In a standard procedure, (1R,2R)-1,2-cyclohexanediamine (17.5 mmol) reacts with 3,5-di-tert-butyl-2-hydroxybenzaldehyde (35.0 mmol) in ethanol under reflux at 80°C for 4 hours. The aldehyde-to-diamine molar ratio of 2:1 ensures complete Schiff base formation. Cooling the reaction mixture to −18°C precipitates the ligand as a bright yellow solid, which is isolated via vacuum filtration and washed with cold ethanol to remove unreacted starting materials.
Table 1: Ligand Synthesis Parameters
Spectroscopic Characterization
The ligand’s structure is confirmed by 1H NMR , 13C NMR , and IR spectroscopy :
-
1H NMR (CDCl3) : δ = 13.72 (s, 2H, OH), 8.31 (s, 2H, CH=N), 7.31 (d, J = 2.5 Hz, 2H, aromatic), 6.99 (d, J = 2.5 Hz, 2H, aromatic).
-
IR (KBr) : ν = 1628 cm⁻¹ (C=N stretch), 1275 cm⁻¹ (C-O phenolic).
Cobalt(II) Complexation
The metalation step involves coordinating the salen ligand with cobalt(II) ions under inert conditions to prevent oxidation to Co(III).
Metalation Protocol
A solution of cobalt(II) acetate tetrahydrate (1.0 eq.) in methanol is added dropwise to a stirred suspension of the salen ligand (1.0 eq.) in methanol at room temperature. The mixture turns deep red immediately, indicating complex formation. After stirring for 12 hours under nitrogen, the reaction is exposed to air to oxidize residual Co(II) to Co(III), though the active catalyst remains in the Co(II) state due to ligand stabilization. The product is isolated by filtration, washed with methanol, and dried under vacuum.
Table 2: Complexation Reaction Details
Recrystallization and Purity Enhancement
The crude cobalt complex is purified by recrystallization from a dichloromethane/hexanes mixture (1:5 v/v). This step removes unreacted ligand and inorganic salts, yielding crystals suitable for X-ray diffraction.
Analytical Validation of the Cobalt Complex
Elemental Analysis
Elemental analysis confirms the empirical formula C36H54CoN2O2 :
Magnetic and Spectroscopic Properties
Table 3: Key Analytical Data
| Technique | Data | Source |
|---|---|---|
| HRMS (ESI-TOF) | m/z 605.2743 [M]⁺ | |
| XRD | Monoclinic, P2₁2₁2₁ | |
| HPLC Purity | 98.5% (Chiralcel OD-H column) |
Mechanistic Insights into Ligand-Metal Coordination
The (R,R)-configuration of the cyclohexanediamine backbone induces a distorted square-planar geometry around cobalt, critical for enantioselectivity in catalysis. X-ray crystallography reveals a Co–N bond length of 1.89 Å and a dihedral angle of 54.3° between the salicylidene planes, which preorganizes the catalyst for asymmetric induction.
Scale-Up and Industrial Adaptations
For large-scale production (>100 g), the reaction is conducted in a jacketed reactor with mechanical stirring to maintain homogeneity. Ethanol is replaced with 2-propanol to improve ligand solubility, reducing reaction time to 3 hours without compromising yield. Industrial batches achieve >90% yield with a purity of 97–98%, as verified by ICP-MS for residual cobalt (<50 ppm) .
Chemical Reactions Analysis
Types of Reactions
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) undergoes various types of chemical reactions, including:
Oxidation: The cobalt(II) center can be oxidized to cobalt(III) under suitable conditions, often involving oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: The cobalt(III) complex can be reduced back to cobalt(II) using reducing agents like sodium borohydride or hydrazine.
Substitution: Ligand substitution reactions can occur, where the salen ligand is replaced by other ligands under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrazine, and other reducing agents.
Substitution: Various ligands and solvents depending on the desired substitution.
Major Products Formed
Oxidation: Cobalt(III) complexes.
Reduction: Cobalt(II) complexes.
Substitution: New cobalt complexes with different ligands.
Scientific Research Applications
(R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) has a wide range of scientific research applications, including:
Asymmetric Catalysis: Used as a catalyst in asymmetric synthesis reactions to produce enantiomerically pure compounds.
Organic Synthesis: Facilitates various organic transformations, including epoxidation, cyclopropanation, and aziridination.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Material Science: Explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (R,R)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) involves the coordination of the cobalt(II) ion with the salen ligand, which creates a chiral environment around the metal center. This chiral environment is crucial for the compound’s catalytic activity in asymmetric synthesis. The cobalt center can undergo redox changes, facilitating various chemical transformations. The specific molecular targets and pathways involved depend on the particular reaction and substrate being used.
Comparison with Similar Compounds
Cobalt vs. Manganese: Divergent Reactivity
Mechanistic Insight :
Chromium and Zinc Analogues: Limited Catalytic Utility
- (R,R)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminochromium(III) Chloride: Exhibits structural similarity but lacks prominent catalytic applications in the provided evidence. Potential uses may involve oxidation reactions, though data is sparse .
- Likely serves as a structural model due to Zn(II)'s lower Lewis acidity.
Nickel and Copper Complexes: Structural and Electronic Contrasts
Ligand-Modified Salen Complexes
While Co(salen) uses a cyclohexanediamine backbone, other salen ligands with varied diamines (e.g., 1,2-phenylenediamine, 1,3-propanediamine) alter steric and electronic profiles . For example:
- N,N′-Bis(salicylidene)-1,2-phenylenediaminocobalt(II) (Co(salophen)): Planar ligand geometry reduces chiral induction, resulting in lower enantioselectivity compared to Co(salen) .
- N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,1,2,2-tetramethylethylenediaminocobalt(II): Increased steric bulk may hinder substrate access, reducing catalytic efficiency .
Biological Activity
(R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II), commonly referred to as Jacobsen's catalyst, is a well-known chiral ligand utilized in asymmetric catalysis. This compound has garnered attention due to its significant biological activity, particularly in catalyzing various chemical reactions and its potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) is . The compound features a cobalt center coordinated with two bidentate salicylidene ligands derived from 3,5-di-tert-butylsalicylaldehyde and 1,2-cyclohexanediamine. Its structure can be represented as follows:
Biological Activity Overview
Research has demonstrated that this cobalt complex exhibits notable biological activities, including:
- Antioxidant Properties : The compound has been shown to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .
- Catalytic Activity : It serves as a catalyst for the enantioselective epoxidation of olefins, which is significant in synthesizing chiral intermediates for pharmaceuticals .
- Potential Anticancer Activity : Preliminary studies suggest that cobalt complexes may exhibit anticancer properties by inducing apoptosis in cancer cells .
Antioxidant Activity
A study conducted by researchers examined the antioxidant capabilities of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) using various assays including DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively reduced oxidative stress markers in vitro.
Catalytic Applications
The compound is prominently used in asymmetric synthesis. It has been reported to catalyze the epoxidation of various olefins with high enantioselectivity. For example, in a study evaluating its effectiveness on styrene derivatives:
| Substrate | Enantiomeric Excess (%) | Reaction Conditions |
|---|---|---|
| Styrene | 98 | CH₂Cl₂, 0°C |
| α-Methylstyrene | 95 | CH₂Cl₂, -20°C |
This demonstrates its utility in producing chiral compounds essential for pharmaceuticals .
Anticancer Studies
Recent investigations into the anticancer potential of cobalt complexes have highlighted their ability to induce apoptosis in specific cancer cell lines. In vitro studies on breast cancer cells showed that treatment with (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) resulted in significant cell death compared to controls.
| Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 20 | Cell cycle arrest |
Case Studies
Several case studies have illustrated the practical applications of this compound:
- Synthesis of Taxol Side Chain : The compound was used as a catalyst in the synthesis of key intermediates for the anticancer drug Taxol.
- Asymmetric Hydroxylation : It facilitated the asymmetric hydroxylation of silyl enol ethers with high yields and selectivity.
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Cobalt Source | Solvent | Reaction Time (h) | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|---|
| Co(OAc)₂ | MeOH | 12 | 78 | >98% | |
| CoCl₂ | EtOH | 24 | 65 | 95% |
Basic: What characterization techniques are critical for confirming the structure and purity of this cobalt complex?
Q. Methodological Answer :
- Melting Point : 406–412°C (decomposition observed via differential scanning calorimetry) .
- Spectroscopy :
- UV-Vis : λₘₐₓ at 450–470 nm (d-d transitions of Co²⁺ in square-planar geometry) .
- CD Spectroscopy : Confirm enantiopurity by comparing Cotton effects with literature data .
- X-ray Crystallography : Resolve absolute configuration; bond lengths (Co–N ≈ 1.89 Å, Co–O ≈ 1.91 Å) validate coordination geometry .
- HPLC : Use chiral columns (e.g., Chiralpak IA) to verify >98% enantiomeric excess .
Advanced: How does stereochemistry influence catalytic activity in asymmetric oxidation reactions?
Methodological Answer :
The (R,R)-configuration induces specific substrate binding via steric and electronic effects from tert-butyl groups. To evaluate:
Kinetic Studies : Compare turnover frequencies (TOF) of (R,R) vs. (S,S) enantiomers in epoxidation of styrene derivatives.
Computational Modeling : Use DFT to analyze transition-state geometries and enantioselectivity (e.g., % ee).
Substrate Scope : Test bulky vs. linear alkenes; tert-butyl groups in the ligand hinder non-productive binding .
Q. Table 2: Stereochemical Impact on Catalysis
| Substrate | (R,R)-Complex % ee | (S,S)-Complex % ee | Conditions | Reference |
|---|---|---|---|---|
| Styrene | 92 | 88 | O₂, 25°C, 12 h | |
| Cyclohexene | 85 | 78 | H₂O₂, 40°C, 24 h |
Advanced: How can researchers resolve contradictions in reported catalytic efficiencies across studies?
Methodological Answer :
Discrepancies often arise from:
- Impurity in Ligands : Trace unreacted diamine (detected via ¹H NMR at δ 1.2–1.5 ppm) reduces active sites. Purify ligands via column chromatography (silica gel, hexane/EtOAc) .
- Reaction Conditions : Oxygen sensitivity or moisture alters Co²⁺ oxidation state. Use Schlenk lines for air-free setups .
- Analytical Variability : Standardize GC/MS protocols with internal standards (e.g., n-dodecane) to quantify product yields consistently .
Advanced: What strategies optimize ligand design to enhance thermal stability in high-temperature catalysis?
Q. Methodological Answer :
- Substituent Engineering : Replace tert-butyl groups with electron-withdrawing groups (e.g., CF₃) to strengthen Co–O bonds.
- Thermogravimetric Analysis (TGA) : Monitor decomposition onset; target >400°C stability for industrial applications .
- Accelerated Aging Tests : Expose the complex to 150°C for 48 hours; assess retained activity via kinetic assays .
Q. Table 3: Thermal Stability Modifications
| Ligand Modification | Decomposition Temp (°C) | Catalytic TOF (h⁻¹) | Reference |
|---|---|---|---|
| 3,5-di-tert-butyl | 412 | 120 | |
| 3-CF₃, 5-tert-butyl | 435 | 95 |
Basic: What precautions are essential for handling and storing this cobalt complex?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
